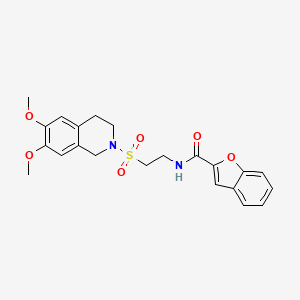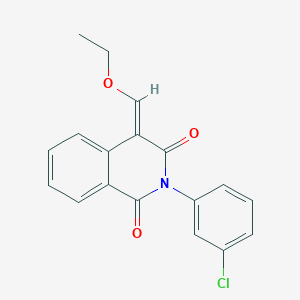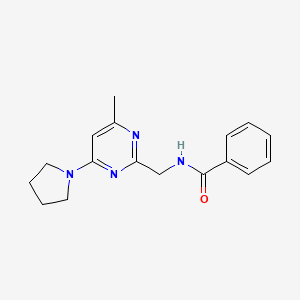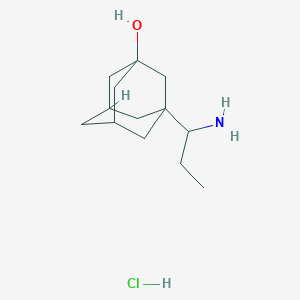![molecular formula C20H18N2O5 B2490385 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034545-74-7](/img/structure/B2490385.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of substances that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Its structure incorporates elements from benzofuran and oxazolone, which are known to impart various biological activities. Although specific studies on this compound are limited, research on structurally similar compounds provides insight into potential synthesis methods, chemical properties, and applications.
Synthesis Analysis
The synthesis of compounds related to "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" often involves multi-step chemical reactions, including the formation of benzofuran and oxazolone rings. For instance, Gabriele et al. (2007) described a general synthesis of 2-benzofuran-2-ylacetamides starting from allyloxyaryl precursors, employing Pd(0) and Pd(II) catalysis in a sequential manner, which could be relevant for synthesizing the core structure of the target compound (Gabriele et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has led to the development of novel compounds, including the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents. Compounds synthesized showed promising results in preclinical models, indicating their potential in seizure prevention at low doses (Shakya et al., 2016).
- Studies on silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes have led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, expanding our understanding of heterocyclic chemistry and providing insights into new synthetic routes for functional materials (Lazareva et al., 2017).
Anticonvulsant and Neuroprotective Applications
- The design, synthesis, and evaluation of benzofuran-acetamide derivatives highlight their potential as anticonvulsant agents. Specific compounds have demonstrated comparable potency to phenytoin, a standard in epilepsy treatment, offering a promising direction for future therapeutic agents (Shakya et al., 2016).
Allelochemical Transformation Products
- Research into the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are significant in agricultural crops like wheat, rye, and maize, has identified key transformation products. This knowledge is crucial for exploiting the allelopathic properties of these crops for weed and soil-borne disease suppression (Fomsgaard et al., 2004).
Antimicrobial Activity
- Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, showing significant anti-inflammatory activity. This underscores the potential for these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Photoresponsive Molecularly Imprinted Hydrogels
- The development of photoresponsive molecularly imprinted hydrogel materials for the photoregulated release and uptake of pharmaceuticals in aqueous media demonstrates innovative applications in drug delivery systems. These hydrogels are designed to function in biocompatible environments, offering a novel approach to controlled drug release (Gong et al., 2008).
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(25,17-10-13-6-2-4-8-15(13)26-17)12-21-18(23)11-22-14-7-3-5-9-16(14)27-19(22)24/h2-10,25H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWIOKHMDEMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)
![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
